molecular formula C17H20ClN3O2 B6803250 N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide

Cat. No.: B6803250
M. Wt: 333.8 g/mol
InChI Key: SKWAMSIWVVGREH-UHFFFAOYSA-N
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Description

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, an oxolane ring, and a chlorophenyl group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-12-10-21(2)20-15(12)16(22)19-17(7-8-23-11-17)9-13-3-5-14(18)6-4-13/h3-6,10H,7-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWAMSIWVVGREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2(CCOC2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the oxolane ring and the pyrazole ring. The chlorophenyl group is then introduced through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(4-fluorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide
  • N-[3-[(4-bromophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide

Uniqueness

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-1,4-dimethylpyrazole-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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